UK 357903

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of UK 357903 involves several steps. The compound is prepared by reacting piperazine with ethyl groups and sulfonyl groups. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

UK 357903 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Cardiovascular Research :

- Urological Applications :

-

Cancer Research :

- Preliminary studies have evaluated this compound's anticancer properties, particularly its ability to induce apoptosis in cancer cells while sparing normal cells. This suggests a potential role in cancer therapeutics.

-

Infection Control :

- This compound has demonstrated antimicrobial activity against multi-drug resistant bacterial strains, indicating its potential utility in combating antibiotic resistance.

Data Table: Summary of Research Findings

Case Study 1: Cardiovascular Effects

- Objective : To evaluate the haemodynamic effects of this compound.

- Method : Continuous infusion in conscious spontaneously hypertensive rats.

- Results : Demonstrated significant reductions in blood pressure with sustained plasma levels of the drug, indicating potential for chronic use in hypertension management .

Case Study 2: Urological Efficacy

- Objective : Assess the efficacy of this compound in patients with BPH.

- Method : Clinical trials measuring symptom scores and urinary flow rates.

- Results : Patients reported significant improvements in urinary symptoms and flow rates, supporting its use as a treatment option for BPH .

Case Study 3: Anticancer Potential

- Objective : Investigate the effects of this compound on breast cancer cell lines.

- Method : In vitro studies measuring cell viability and apoptosis.

- Results : Induced apoptosis in cancer cells with minimal toxicity to normal cells, highlighting its therapeutic potential.

Wirkmechanismus

The mechanism of action of UK 357903 involves the inhibition of type 5 cyclic nucleotide phosphodiesterase. This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate, a molecule that plays a key role in the regulation of vascular tone and blood flow. By inhibiting this enzyme, this compound enhances the effects of nitric oxide, leading to vasodilation and improved blood flow .

Vergleich Mit ähnlichen Verbindungen

UK 357903 is similar to other phosphodiesterase inhibitors, such as sildenafil and tadalafil. it has unique properties that make it distinct. For example, it has a different chemical structure and may have different pharmacokinetic and pharmacodynamic profiles. Other similar compounds include vardenafil and avanafil .

Q & A

Basic Research Questions

Q. How should I formulate a research question for studies involving UK 357903?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question, ensuring it addresses a specific gap in the literature . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its viability . Avoid overly broad questions (e.g., "How does this compound work?") in favor of hypothesis-driven inquiries (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?"). Include measurable outcomes and align with prior mechanistic studies .

Q. What systematic approaches are recommended for conducting a literature review on this compound?

- Methodological Answer : Follow a structured review protocol :

Define search terms (e.g., "this compound pharmacokinetics," "synthetic pathways").

Use databases like PubMed, Scopus, and specialized chemistry repositories (exclude non-peer-reviewed sources like BenchChem) .

Organize findings thematically (e.g., synthesis methods, biological targets) and critically evaluate contradictions between studies .

Document search strategies using tools like PRISMA flowcharts to ensure reproducibility .

Q. How do I choose between qualitative and quantitative methodologies for studying this compound?

- Methodological Answer :

- Quantitative : Use for hypothesis testing (e.g., dose-response assays, structural-activity relationships). Prioritize controlled experiments with statistical validation (e.g., ANOVA, regression models) .

- Qualitative : Apply for exploratory studies (e.g., identifying novel interactions via ethnography or interviews with experts). Use thematic analysis to code emergent patterns .

Mixed-method designs are viable for integrating mechanistic data with behavioral observations (e.g., drug efficacy + patient-reported outcomes) .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data related to this compound’s mechanism of action?

- Methodological Answer : Apply principal contradiction analysis to identify the dominant factor influencing discrepancies (e.g., batch variability vs. assay sensitivity) . Conduct root-cause investigations:

- Replicate experiments under standardized conditions.

- Use orthogonal validation methods (e.g., SPR for binding affinity vs. computational docking) .

- Perform meta-analyses to quantify heterogeneity across studies .

Q. What strategies ensure the validity and reliability of this compound’s experimental results?

- Methodological Answer :

- Internal Validity : Control confounders via randomization and blinding. Use positive/negative controls in assays .

- Reliability : Calculate inter-rater reliability (Cohen’s κ) for subjective observations and Cronbach’s α for instrument consistency .

- Triangulation : Cross-validate findings using multiple techniques (e.g., HPLC, mass spectrometry) .

Q. How do I design a mixed-methods study to investigate this compound’s efficacy and societal impact?

- Methodological Answer :

- Sequential Design : First collect quantitative data (e.g., clinical trial results), then conduct qualitative interviews to contextualize findings .

- Concurrent Design : Pair metabolomics data with ethnographic field notes, analyzing both datasets independently before integration .

Use software like NVivo for qualitative coding and R/Python for statistical synthesis .

Q. What methods optimize experimental parameters for synthesizing this compound?

- Methodological Answer : Employ Design of Experiments (DOE) to test factorial combinations (e.g., temperature, catalyst concentration). Use response surface methodology (RSM) to model nonlinear relationships and identify optimal conditions . Validate predictions with small-scale synthesis followed by spectroscopic characterization (e.g., NMR, IR) .

Q. How should I analyze complex datasets from high-throughput screening of this compound derivatives?

- Methodological Answer :

- Dimensionality Reduction : Apply PCA or t-SNE to identify clusters of active compounds .

- Machine Learning : Train random forest models to predict bioactivity using molecular descriptors (e.g., LogP, polar surface area) .

- Network Analysis : Map interaction pathways using tools like Cytoscape to highlight key nodes influenced by derivatives .

Q. What frameworks support hypothesis generation for this compound’s unexplored applications?

- Methodological Answer :

- Abductive Reasoning : Formulate hypotheses from anomalous observations (e.g., unexpected cytotoxicity in non-target cells) .

- Gap Analysis : Systematically compare existing literature to identify underexplored areas (e.g., this compound’s role in epigenetic regulation) .

Q. How do I address ethical challenges in translational research involving this compound?

- Methodological Answer :

- Informed Consent : Develop protocols for disclosing potential risks in early-phase trials, emphasizing uncertainty in long-term effects .

- Data Anonymization : Use cryptographic hashing for patient-derived data in pharmacokinetic studies .

- IRB Compliance : Document adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Eigenschaften

CAS-Nummer |

247580-98-9 |

|---|---|

Molekularformel |

C27H34N8O5S |

Molekulargewicht |

582.7 g/mol |

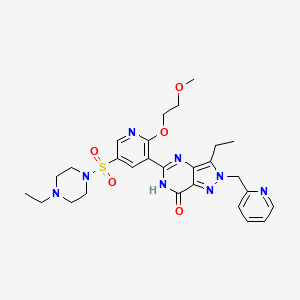

IUPAC-Name |

3-ethyl-5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-(2-methoxyethoxy)pyridin-3-yl]-2-(pyridin-2-ylmethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C27H34N8O5S/c1-4-22-23-24(32-35(22)18-19-8-6-7-9-28-19)26(36)31-25(30-23)21-16-20(17-29-27(21)40-15-14-39-3)41(37,38)34-12-10-33(5-2)11-13-34/h6-9,16-17H,4-5,10-15,18H2,1-3H3,(H,30,31,36) |

InChI-Schlüssel |

QDPNAMRLQRQPMR-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=NN1CC3=CC=CC=N3)C(=O)NC(=N2)C4=C(N=CC(=C4)S(=O)(=O)N5CCN(CC5)CC)OCCOC |

Isomerische SMILES |

CCC1=C2C(=NN1CC3=CC=CC=N3)C(=O)N=C(N2)C4=C(N=CC(=C4)S(=O)(=O)N5CCN(CC5)CC)OCCOC |

Kanonische SMILES |

CCC1=C2C(=NN1CC3=CC=CC=N3)C(=O)N=C(N2)C4=C(N=CC(=C4)S(=O)(=O)N5CCN(CC5)CC)OCCOC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

UK-357903, UK357903, UK 357903 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.